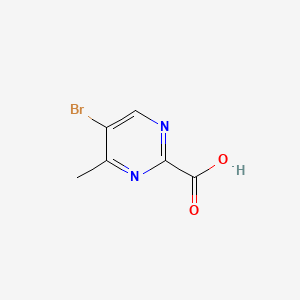
4-Bromo-D-phenylalanine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Bromo-D-phenylalanine hydrochloride” is a chemical compound with the molecular formula C9H10BrNO2.ClH and a molecular weight of 280.548 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 9 carbon atoms, 11 hydrogen atoms, 1 bromine atom, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms . The average mass is 280.546 Da and the monoisotopic mass is 278.966156 Da .
Physical And Chemical Properties Analysis
“this compound” is a solid substance . It has a density of 1.588±0.06 g/cm3 and a boiling point of 368.4±32.0 °C .
Aplicaciones Científicas De Investigación
Pathogenesis of Cognitive Dysfunction in Phenylketonuria
Research has explored the mechanisms by which elevated blood phenylalanine concentrations, as seen in untreated PKU, disturb cerebral metabolism and cognitive function. Elevated phenylalanine levels disrupt the transport of large neutral amino acids from blood to brain, impacting neurotransmitter and protein synthesis. Understanding these mechanisms provides a basis for studying the effects of phenylalanine derivatives like 4-Bromo-D-phenylalanine hydrochloride on cognitive outcomes (de Groot et al., 2010).
Molecular Genetics of PKU
The isolation and characterization of the phenylalanine hydroxylase gene have paved the way for understanding genetic mutations responsible for PKU. This foundational knowledge assists in exploring how derivatives of phenylalanine, including this compound, interact with genetic factors to influence the phenotype of PKU and other metabolic disorders (Güttler & Woo, 1986).
Electrochemical Detection of Amino Acids
Studies on sensors and biosensors modified with conducting polymers for the electrochemical detection of amino acids underscore the potential of phenylalanine derivatives in biochemical assays and medical diagnostics. These applications could extend to this compound, offering insights into its roles in physiological and pathological conditions (Dinu & Apetrei, 2022).
Novel Treatments for Metabolic Disorders
Research into nutritional and pharmacological management of PKU suggests new treatment strategies, including the use of amino acid derivatives. Understanding the metabolic effects of compounds like this compound could contribute to developing new therapies for PKU and other amino acid metabolism disorders (Strisciuglio & Concolino, 2014).
Safety and Hazards
When handling “4-Bromo-D-phenylalanine hydrochloride”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .
Mecanismo De Acción
Target of Action
4-Bromo-D-phenylalanine hydrochloride, also known as ®-2-Amino-3-(4-bromophenyl)propanoic acid hydrochloride, is a derivative of D-Phenylalanine . D-Phenylalanine is known to target Kynurenine–oxoglutarate transaminase 1 and Corticoliberin in humans . These targets play crucial roles in various biochemical pathways.
Mode of Action
It is known that phenylalanine derivatives can act as precursors in the synthesis of neurotransmitters such as dopamine and noradrenalin
Biochemical Pathways
The compound, being a derivative of D-Phenylalanine, may affect the biochemical pathways involving the synthesis of melanin, dopamine, noradrenalin (norepinephrine), and thyroxine . These substances have various roles in the body, including pigment formation, neurotransmission, and regulation of metabolic rate.
Result of Action
Given its structural similarity to d-phenylalanine, it may have similar effects, such as influencing the levels of certain neurotransmitters
Propiedades
IUPAC Name |
(2R)-2-amino-3-(4-bromophenyl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2.ClH/c10-7-3-1-6(2-4-7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRWMPXZZFAPLFZ-DDWIOCJRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)Br.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@H](C(=O)O)N)Br.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70718807 |
Source


|
| Record name | 4-Bromo-D-phenylalanine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70718807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.54 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122852-33-9 |
Source


|
| Record name | 4-Bromo-D-phenylalanine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70718807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




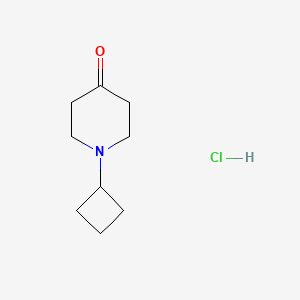

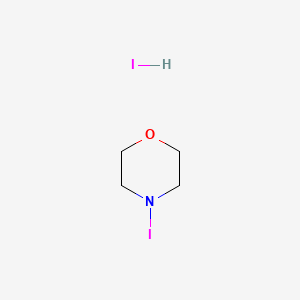
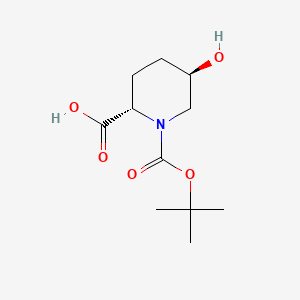
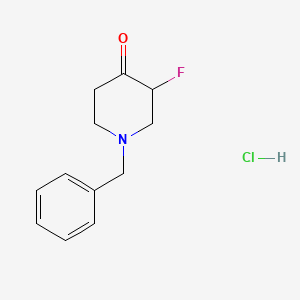
![5-methoxy-7-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B599328.png)

![2-bromo-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine dihydrobromide](/img/structure/B599331.png)
